(4-Chlorobenzyl)[2-(2-methyl-5-trifluoromethoxy-1H-indol-3-yl)ethyl]amine
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Overview
Description
(4-CHLOROPHENYL)METHYL-1H-INDOL-3-YL]ETHYL})AMINE is a complex organic compound that features both indole and chlorophenyl moieties. Indole derivatives are significant in natural products and pharmaceuticals due to their diverse biological activities . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of palladium catalysts and boron reagents, which facilitate the coupling of the indole derivative with the chlorophenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(4-CHLOROPHENYL)METHYL-1H-INDOL-3-YL]ETHYL})AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(4-CHLOROPHENYL)METHYL-1H-INDOL-3-YL]ETHYL})AMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-CHLOROPHENYL)METHYL-1H-INDOL-3-YL]ETHYL})AMINE involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, influencing biological processes. The chlorophenyl group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like tryptophan and serotonin share the indole moiety.
Chlorophenyl Compounds: Chlorophenyl derivatives such as chlorpromazine and chlorpheniramine are structurally related.
Uniqueness
(4-CHLOROPHENYL)METHYL-1H-INDOL-3-YL]ETHYL})AMINE is unique due to the combination of the indole and chlorophenyl moieties, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in simpler compounds.
Properties
Molecular Formula |
C19H18ClF3N2O |
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Molecular Weight |
382.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethanamine |
InChI |
InChI=1S/C19H18ClF3N2O/c1-12-16(8-9-24-11-13-2-4-14(20)5-3-13)17-10-15(26-19(21,22)23)6-7-18(17)25-12/h2-7,10,24-25H,8-9,11H2,1H3 |
InChI Key |
OMNBIEFISJHBDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)CCNCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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